molecular formula C8H14Cl2N4 B3029369 4-(Piperazin-1-yl)pyrimidine dihydrochloride CAS No. 634468-72-7

4-(Piperazin-1-yl)pyrimidine dihydrochloride

Cat. No.: B3029369
CAS No.: 634468-72-7
M. Wt: 237.13
InChI Key: HJUFMYKBVXHYEN-UHFFFAOYSA-N
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Description

4-(Piperazin-1-yl)pyrimidine dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N4. It is a derivative of piperazine and pyrimidine, two important heterocyclic compounds.

Safety and Hazards

The compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Future Directions

The synthesis of piperazine derivatives, including “4-(Piperazin-1-yl)pyrimidine dihydrochloride”, continues to be a topic of research, with recent methods published in the last few years . These compounds have potential applications in the development of new drugs, particularly in the treatment of neurological disorders such as Alzheimer’s disease .

Mechanism of Action

Target of Action

The primary target of 4-(Piperazin-1-yl)pyrimidine dihydrochloride is the α2-adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.

Mode of Action

This compound acts as an antagonist of the α2-adrenergic receptor . This means it binds to the receptor and blocks its activation by endogenous catecholamines, thereby inhibiting the receptor’s function.

Biochemical Pathways

The α2-adrenergic receptor is part of the G protein-coupled receptor family. When blocked by this compound, the downstream effects include a decrease in the activity of adenylate cyclase, leading to a reduction in the production of cyclic adenosine monophosphate (cAMP) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-yl)pyrimidine dihydrochloride typically involves the reaction of piperazine with pyrimidine derivatives under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production of this compound often employs parallel solid-phase synthesis and photocatalytic synthesis methods . These methods are advantageous due to their efficiency and scalability, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-yl)pyrimidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the chemical structure and properties of the compound.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes . The reactions are typically carried out under controlled conditions such as specific temperatures, pH levels, and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sulfonium salts can lead to the formation of protected piperazines, while reactions with aziridines can yield various substituted piperazines .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(Piperazin-1-yl)pyrimidine dihydrochloride include:

Uniqueness

This compound is unique due to its specific chemical structure, which combines the properties of both piperazine and pyrimidine. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

4-piperazin-1-ylpyrimidine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4.2ClH/c1-2-10-7-11-8(1)12-5-3-9-4-6-12;;/h1-2,7,9H,3-6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUFMYKBVXHYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735239
Record name 4-(Piperazin-1-yl)pyrimidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634468-72-7
Record name 4-(Piperazin-1-yl)pyrimidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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